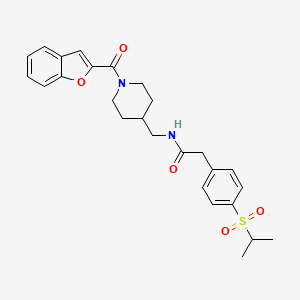![molecular formula C10H13BrClN3OS B2450690 N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride CAS No. 2418643-85-1](/img/structure/B2450690.png)
N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Oxazole is a similar heterocyclic compound, but with an oxygen atom instead of a sulfur atom. These compounds are members of the azole heterocycles that include imidazoles .
Molecular Structure Analysis
Thiazole and oxazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons .Aplicaciones Científicas De Investigación
Crystal Structure and Theoretical Study
Research on similar compounds, like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, has been conducted to understand their crystal and electronic structures. Such studies provide insights into the molecular arrangement and interactions within these compounds, which can be critical for their application in scientific research (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Biological Activities and Derivatives
Compounds containing 1,3-thiazole and oxazol moieties have been synthesized and explored for their biological activities. For instance, various derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, with different molecular groups, have shown significant immunosuppressive and immunostimulatory effects, as well as cytotoxicity against certain cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Enzyme Inhibition and Therapeutic Potential
Research involving N-(5-methyl-1,3-thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides has demonstrated their potential as enzyme inhibitors against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. Such compounds could be promising therapeutic agents, indicating the medicinal chemistry applications of similar structures (Abbasi et al., 2018).
Synthesis and Characterization
The synthesis and characterization of similar compounds, such as 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, have been reported. Such studies typically focus on developing new synthetic methods and understanding the chemical properties of these molecules, which is vital for their application in various scientific fields (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antitubercular Activity
Research on compounds like N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives has revealed their potential antitubercular activity. This suggests the relevance of similar chemical structures in the development of new drugs for treating tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).
Mecanismo De Acción
Target of Action
The primary targets of EN300-26862608 are currently unknown. This compound contains a thiazole and an oxazole ring , both of which are found in many biologically active compounds. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Oxazoles are also known to exhibit a wide range of biological activities.
Mode of Action
Based on the presence of thiazole and oxazole rings, it can be hypothesized that the compound might interact with biological targets in a way similar to other thiazole and oxazole-containing compounds .
Pharmacokinetics
Thiazole and oxazole rings are known to enhance the bioavailability of drugs . They are often used in drug design due to their ability to form stable compounds and interact with various biological targets.
Propiedades
IUPAC Name |
N-[(5-bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3OS.ClH/c1-7-4-8(15-14-7)2-3-12-6-10-13-5-9(11)16-10;/h4-5,12H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCDHFZJURRTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNCC2=NC=C(S2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)
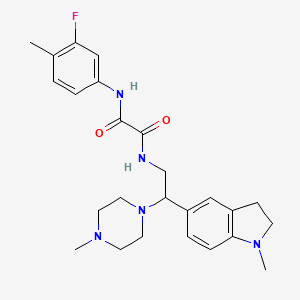
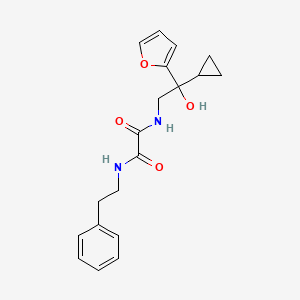
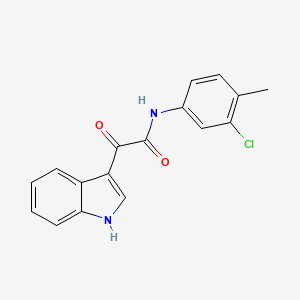
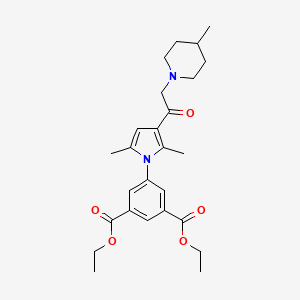
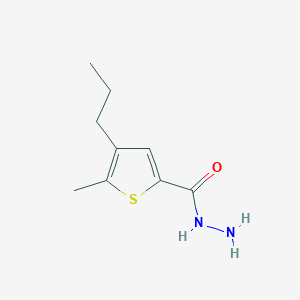

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)
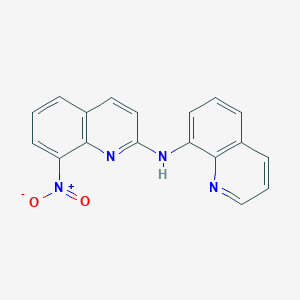
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)
